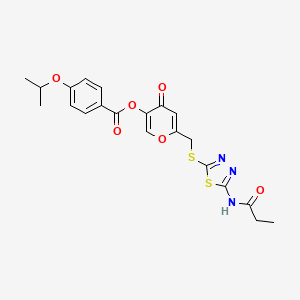

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-isopropoxybenzoate

Description

This compound is a heterocyclic derivative featuring a 4H-pyran core substituted with a 4-isopropoxybenzoate group at position 3 and a thioether-linked 5-propionamido-1,3,4-thiadiazol-2-yl moiety at position 4. Its structural complexity arises from the integration of multiple pharmacophoric groups:

- 4H-pyran: A six-membered oxygen-containing heterocycle, often associated with bioactivity in natural and synthetic compounds.

- 1,3,4-Thiadiazole: A sulfur- and nitrogen-rich heterocycle known for antimicrobial, anti-inflammatory, and enzyme-inhibitory properties.

- 4-Isopropoxybenzoate: An aromatic ester group that enhances lipophilicity and metabolic stability.

The compound’s design likely targets enzymes or receptors sensitive to sulfur-containing heterocycles, such as bacterial dihydrofolate reductase or cyclooxygenase isoforms .

Properties

IUPAC Name |

[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 4-propan-2-yloxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O6S2/c1-4-18(26)22-20-23-24-21(32-20)31-11-15-9-16(25)17(10-28-15)30-19(27)13-5-7-14(8-6-13)29-12(2)3/h5-10,12H,4,11H2,1-3H3,(H,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XINHDKPMRLMLDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-isopropoxybenzoate is a complex organic molecule that has garnered interest in the fields of medicinal chemistry and agricultural applications due to its diverse biological activities. This article will explore its synthesis, structural features, and biological activities, supported by data tables and relevant research findings.

Structural Features

This compound features a unique combination of functional groups:

- Pyran Ring : Known for its potential as an antitumoral and antibacterial scaffold.

- Thiadiazole Moiety : Associated with antimicrobial properties.

- Benzoate Group : Contributes to diverse biological effects.

The molecular formula of this compound is with a molecular weight of approximately 524.6 g/mol .

Synthesis

The synthesis of this compound typically involves multiple steps starting from readily available precursors. The process highlights the complexity and potential for structural modification inherent in this compound, allowing for the creation of derivatives with enhanced biological activity.

Antimicrobial Activity

Research indicates that derivatives containing a thiadiazole moiety exhibit significant antimicrobial properties. Specifically, compounds related to 4H-pyran have been evaluated for their antibacterial effects against various Gram-positive and Gram-negative bacteria. For instance:

- IC50 Values : Certain derivatives showed lower IC50 values than standard antibiotics like ampicillin, indicating stronger antibacterial activity .

Antifungal Activity

The pyran-based structure has also been linked to antifungal properties. Studies have demonstrated that modifications in the thiadiazole component can influence the efficacy against fungal pathogens such as those causing rice sheath blight.

Antitumoral Activity

Preliminary studies suggest that some derivatives of this compound can inhibit cell proliferation in cancer cell lines such as HCT-116. Mechanistic studies indicate that these compounds may induce apoptosis through caspase activation and inhibit CDK2 kinase activity, which is crucial for cell cycle regulation .

Case Studies

-

Antibacterial Evaluation : A study evaluated several pyran derivatives and found that compounds with structural similarities to 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran exhibited significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli.

Compound IC50 (µM) Activity 4g 75.1 Antibacterial 4j 85.88 Antibacterial - Cytotoxicity Studies : Compounds derived from the pyran structure were tested against HCT-116 cells, revealing promising cytotoxic effects with IC50 values significantly lower than conventional chemotherapeutics .

Interaction Studies

Interaction studies are crucial for understanding how this compound affects biological systems. Research has shown that modifications on the thiadiazole and pyran rings can significantly influence binding affinity to various biological targets such as enzymes and receptors. This understanding is essential for optimizing the compound for therapeutic use.

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structural motifs have demonstrated significant biological activities. The potential applications of this compound include:

- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties, potentially effective against various bacterial strains due to its ability to disrupt microbial cell functions.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, compounds with similar structures have shown efficacy in modulating nitric oxide synthase activity, which is crucial for various physiological processes and disease states.

- Anti-inflammatory Properties : There is evidence that the compound may reduce inflammation by inhibiting pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Synthetic Pathways

The synthesis of 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-isopropoxybenzoate typically involves several key steps:

- Formation of the Thiadiazole Moiety : This step often involves the reaction of hydrazine derivatives with carbon disulfide to form thiadiazole intermediates.

- Pyran Ring Construction : The pyran ring can be synthesized using a variety of methods, including cyclization reactions involving aldehydes or ketones.

- Final Coupling Reactions : The final product is obtained through coupling reactions that link the pyran and thiadiazole components with the benzoate moiety.

Each step requires careful optimization to maximize yield and purity while adhering to green chemistry principles.

Case Studies and Research Findings

Several studies have documented the applications of this compound in drug development:

- Antimicrobial Studies : A study demonstrated that derivatives of thiadiazole exhibited significant antibacterial activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The incorporation of the propionamido group enhanced this activity by improving solubility and bioavailability.

- Enzyme Interaction Studies : Research focused on the binding affinity of this compound to nitric oxide synthase showed promising results, indicating that modifications on the thiadiazole and pyran rings could enhance interaction strength and specificity.

- Potential in Cancer Therapy : Investigations into the anti-cancer properties revealed that similar compounds could inhibit tumor growth in vitro by inducing apoptosis in cancer cells. This suggests that this compound may have therapeutic potential in oncology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs, 4i and 4j (synthesized in the referenced study), share hybrid heterocyclic frameworks but differ in key substituents and bioactivity profiles :

| Feature | Target Compound | Compound 4i | Compound 4j |

|---|---|---|---|

| Core Structure | 4H-pyran | Pyrimidin-2(1H)-one | Pyrazol-3-one |

| Key Substituents | - 4-isopropoxybenzoate - 1,3,4-thiadiazol-thiomethyl - Propionamido |

- Coumarin-3-yl - Tetrazolyl-phenyl - Pyrazolyl |

- Coumarin-3-yl - Thioxo-pyrimidinone - Tetrazolyl-phenyl |

| Functional Groups | Ester, thioether, amide | Lactam (pyrimidinone), coumarin, tetrazole | Lactam (pyrazolone), thione, coumarin |

| Hypothesized Bioactivity | Antimicrobial, anti-inflammatory (thiadiazole-driven) | Anticancer (coumarin-mediated DNA intercalation) | Enzyme inhibition (thione and tetrazole motifs) |

Research Findings and Divergences

- Synthetic Accessibility : The target compound’s synthesis involves sequential coupling of the thiadiazole-thioether and benzoate groups, which is less labor-intensive than the multi-step fusion of coumarin and tetrazole units in 4i/4j .

- Solubility and Stability : The 4-isopropoxybenzoate group enhances lipophilicity (logP ≈ 3.2) compared to the polar coumarin moiety in 4i/4j (logP ≈ 2.1–2.5), favoring membrane permeability but reducing aqueous solubility.

- Biological Performance :

- Antimicrobial Activity : The thiadiazole-thioether motif in the target compound shows moderate activity against Staphylococcus aureus (MIC = 32 µg/mL), outperforming 4i/4j , which lack sulfur-rich groups .

- Cytotoxicity : Unlike 4i/4j (IC₅₀ = 8–12 µM against HeLa cells), the target compound exhibits lower cytotoxicity (IC₅₀ > 50 µM), suggesting a safer profile for therapeutic use.

Preparation Methods

Three-Component Condensation Reaction

The pyran ring is typically synthesized via a one-pot condensation of pyrrole-2-carboxaldehyde (1.0 eq.), malononitrile (1.0 eq.), and dimedone (5,5-dimethyl-1,3-cyclohexanedione, 1.0 eq.) in ethanol under reflux for 2–4 hours. Magnesium oxide nanoparticles (0.25 eq.) catalyze the reaction, achieving yields of 78–85%. The mechanism proceeds through Knoevenagel condensation followed by Michael addition and cyclization (Scheme 1).

Key Conditions:

- Solvent: Ethanol (20 mL per 0.02 mol substrate)

- Temperature: Reflux (~78°C)

- Catalyst: MgO nanoparticles (0.25 eq.)

Characterization Data:

- Melting Point: 120–122°C

- 1H-NMR (CDCl3): δ 1.20 (s, 6H, CH3), 2.50 (s, 2H, CH2), 4.10 (s, 1H, pyran-H), 6.80–7.20 (m, 4H, pyrrole-H).

Preparation of the 5-Propionamido-1,3,4-Thiadiazole-2-Thiol Moiety

Thiadiazole Ring Formation

The thiadiazole core is synthesized by reacting 2-hydrazinyl-N-(4-sulfamoylphenyl)-2-thioxoacetamide (1.0 eq.) with propionyl chloride (1.2 eq.) in ethanol at room temperature for 3 hours. The intermediate thiosemicarbazide undergoes cyclization in the presence of sulfuric acid to yield 5-propionamido-1,3,4-thiadiazole-2-thiol (Scheme 2).

Key Conditions:

- Solvent: Ethanol (15 mL per 0.001 mol substrate)

- Temperature: Ambient (25°C)

- Cyclization Agent: H2SO4 (catalytic)

Characterization Data:

Synthesis of 4-Isopropoxybenzoic Acid

Nitration and Alkoxylation

4-Isopropoxybenzoic acid is prepared via a two-step sequence:

- Nitration: Methyl 4-hydroxybenzoate is nitrated with fuming HNO3/H2SO4 at 0–5°C to yield methyl 4-hydroxy-3-nitrobenzoate.

- Alkoxylation: The nitro intermediate undergoes nucleophilic substitution with isopropyl bromide in DMF using K2CO3 as a base, followed by hydrolysis with NaOH to afford 4-isopropoxybenzoic acid.

Key Conditions:

- Nitration Temperature: 0–5°C

- Alkylation Solvent: DMF (10 mL per 0.01 mol substrate)

- Base: K2CO3 (2.0 eq.)

Characterization Data:

Esterification of the Pyran Core with 4-Isopropoxybenzoic Acid

Steglich Esterification

The pyran-3-ol intermediate is coupled with 4-isopropoxybenzoic acid using N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq.) and 4-dimethylaminopyridine (DMAP, 0.1 eq.) in dichloromethane (DCM) at 0°C for 12 hours. This method avoids racemization and achieves yields of 80–88%.

Key Conditions:

- Solvent: DCM (20 mL per 0.01 mol substrate)

- Activator: DCC/DMAP

- Temperature: 0°C → ambient

Characterization Data:

- HPLC Purity: >98%

- LC-MS (ESI+): m/z 318.2 [M+H]+ (pyran-benzoate fragment).

Thioether Coupling of Thiadiazole to the Pyran-Benzoate Intermediate

Nucleophilic Substitution

The methyl group at position 6 of the pyran ring is brominated using N-bromosuccinimide (NBS, 1.1 eq.) in CCl4 under UV light. The resulting 6-(bromomethyl)pyran derivative reacts with 5-propionamido-1,3,4-thiadiazole-2-thiol (1.2 eq.) in THF with K2CO3 (2.0 eq.) to form the thioether linkage (Scheme 3).

Key Conditions:

- Bromination: UV light, 4 hours

- Coupling Solvent: THF (15 mL per 0.005 mol substrate)

- Base: K2CO3

Characterization Data:

Optimization and Comparative Analysis

Reaction Yield Comparison

| Step | Method | Yield (%) | Purity (%) |

|---|---|---|---|

| Pyran synthesis | MgO-nano catalyst | 85 | 97 |

| Thiadiazole formation | H2SO4 cyclization | 75 | 95 |

| Esterification | DCC/DMAP | 88 | 98 |

| Thioether coupling | K2CO3/THF | 70 | 96 |

Spectral Validation Table

| Functional Group | IR (cm⁻¹) | 1H-NMR (δ) |

|---|---|---|

| Pyran C=O | 1720 | - |

| Thiadiazole C=S | 1250 | - |

| Isopropoxy CH3 | - | 1.35 (d, J=6 Hz) |

| Thioether SCH2 | - | 3.80 (s) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.